
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, also known as PTAA, is a chemical compound that has been widely studied for its potential use in scientific research. PTAA has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry.
作用机制
The mechanism of action of N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the brain. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has also been shown to modulate the activity of other enzymes in the brain, including monoamine oxidase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress.
实验室实验的优点和局限性
One of the primary advantages of using N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide in lab experiments is its fluorescent properties, which make it a useful tool for studying the activity of neurons in the brain. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Researchers are also interested in exploring the potential of this compound as a tool for studying the activity of other enzymes in the brain.
Another area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Researchers are also interested in exploring the potential of this compound derivatives, which may have improved properties compared to the parent compound.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various fields of scientific research. This compound has been extensively studied for its potential use in neuroscience, pharmacology, and biochemistry. While there are some limitations to using this compound in lab experiments, its fluorescent properties and relative ease of synthesis make it a useful tool for researchers. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of its potential as a therapeutic agent for neurodegenerative diseases.
合成方法
The synthesis of N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves the reaction of pyridine-4-carboxaldehyde with 5-(p-tolyl)isoxazole-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe to study the activity of neurons in the brain. This compound has also been used to investigate the role of certain neurotransmitters in the brain, such as dopamine and acetylcholine.
In the field of pharmacology, this compound has shown potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a promising therapeutic agent.
属性
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-2-4-15(5-3-13)17-10-16(21-23-17)11-18(22)20-12-14-6-8-19-9-7-14/h2-10H,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQHNZVOUKHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2420311.png)

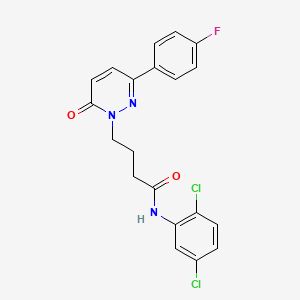
![2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2420317.png)
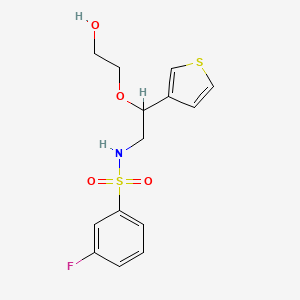

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)
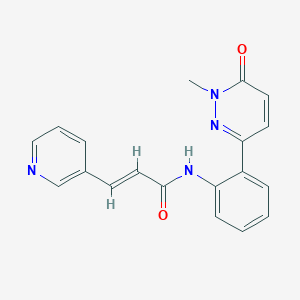
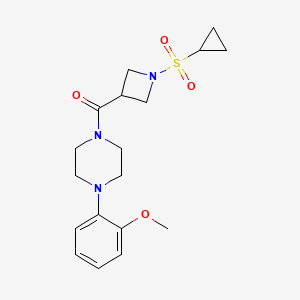
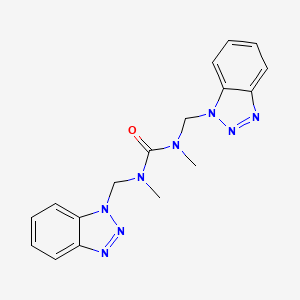

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)